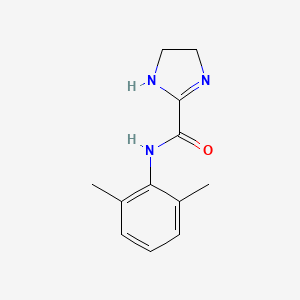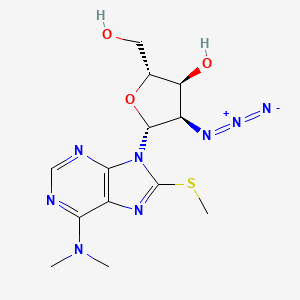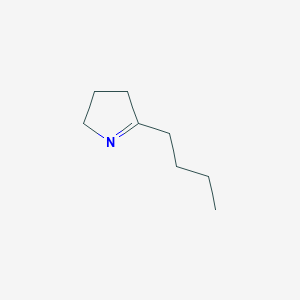
1H-Imidazole-2-carboxamide, N-(2,6-dimethylphenyl)-4,5-dihydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,6-dimethylphenyl)-4,5-dihydro-1H-imidazole-2-carboxamide is a chemical compound known for its diverse applications in scientific research and industry This compound is characterized by its unique structure, which includes an imidazole ring and a dimethylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)-4,5-dihydro-1H-imidazole-2-carboxamide typically involves the reaction of 2,6-dimethylaniline with chloroacetyl chloride to form N-(2,6-dimethylphenyl)chloroacetamide. This intermediate is then reacted with imidazole under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the desired product in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
N-(2,6-dimethylphenyl)-4,5-dihydro-1H-imidazole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The conditions for these reactions vary depending on the desired outcome, such as temperature, pressure, and solvent used .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-(2,6-dimethylphenyl)-4,5-dihydro-1H-imidazole-2-carboxylic acid, while reduction may produce N-(2,6-dimethylphenyl)-4,5-dihydro-1H-imidazole-2-carboxamide .
Aplicaciones Científicas De Investigación
N-(2,6-dimethylphenyl)-4,5-dihydro-1H-imidazole-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its potential biological activities, including its effects on cellular processes and pathways.
Medicine: It is investigated for its potential therapeutic uses, such as its role in pain management and anti-inflammatory effects.
Industry: It is used in the production of pharmaceuticals and other chemical products
Mecanismo De Acción
The mechanism of action of N-(2,6-dimethylphenyl)-4,5-dihydro-1H-imidazole-2-carboxamide involves its interaction with specific molecular targets and pathways. It is known to interact with sodium channels, inhibiting their function and thereby affecting cellular processes. This inhibition can lead to various biological effects, such as pain relief and anti-inflammatory actions .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to N-(2,6-dimethylphenyl)-4,5-dihydro-1H-imidazole-2-carboxamide include:
Lidocaine: A well-known local anesthetic with a similar structure and mechanism of action.
Tocainide: An antiarrhythmic agent that also interacts with sodium channels.
2,6-Dimethylphenylacetamide: A compound with similar structural features and chemical properties
Uniqueness
N-(2,6-dimethylphenyl)-4,5-dihydro-1H-imidazole-2-carboxamide is unique due to its specific imidazole ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Propiedades
Número CAS |
64124-47-6 |
|---|---|
Fórmula molecular |
C12H15N3O |
Peso molecular |
217.27 g/mol |
Nombre IUPAC |
N-(2,6-dimethylphenyl)-4,5-dihydro-1H-imidazole-2-carboxamide |
InChI |
InChI=1S/C12H15N3O/c1-8-4-3-5-9(2)10(8)15-12(16)11-13-6-7-14-11/h3-5H,6-7H2,1-2H3,(H,13,14)(H,15,16) |
Clave InChI |
YKEYJGXEPMWSMY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C)NC(=O)C2=NCCN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(1-Fluoroethenyl)-3,3-dimethyl-2-methylidenebicyclo[2.2.1]heptane](/img/structure/B14497348.png)



![1-Methoxy-2,8-dioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14497369.png)



![1-[3-(Propan-2-ylidene)cyclopentyl]ethan-1-one](/img/structure/B14497405.png)

![7-[2-(Methoxycarbonyl)cyclopentyl]hept-5-enoic acid](/img/structure/B14497412.png)
![7,7,8,8-Tetrachlorobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14497414.png)
![1,1'-(1,3-Phenylene)bis[2-(pyridin-2-yl)ethan-1-one]](/img/structure/B14497429.png)

